molecular formula C15H26N2O5 B3215683 Boc-Glu(Pip)-OH CAS No. 116596-43-1

Boc-Glu(Pip)-OH

Cat. No. B3215683
CAS RN: 116596-43-1
M. Wt: 314.38 g/mol
InChI Key: WJMYMQGGFFEBPP-UHFFFAOYSA-N
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Description

“Boc-Glu(Pip)-OH” is a derivative of the amino acid glutamic acid . It is used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), to create unique peptides containing glutamate tert-butyl ester residues . It is also used in the synthesis of certain pharmaceuticals .


Synthesis Analysis

“Boc-Glu(Pip)-OH” is used as a building block in the synthesis of peptide-based inhibitors . It is used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate tert-butyl ester residues .


Molecular Structure Analysis

The molecular formula of “Boc-Glu(Pip)-OH” is C14H25NO6 . The molecular weight is 303.35 g/mol . The structure of the molecule includes a glutamic acid backbone with a tert-butyl ester (OtBu) group attached .


Chemical Reactions Analysis

“Boc-Glu(Pip)-OH” is used in chemical reactions as a building block for peptide synthesis . It is particularly useful in reactions where a glutamate tert-butyl ester residue is required .


Physical And Chemical Properties Analysis

“Boc-Glu(Pip)-OH” is a white to off-white solid . It has a melting point of 111.0 to 115.0 °C and a predicted boiling point of 449.8±40.0 °C . The density is predicted to be 1.121±0.06 g/cm3 . It is soluble in dimethyl formamide .

Safety and Hazards

“Boc-Glu(Pip)-OH” should be stored in a dry place, preferably in a freezer, under -20°C . It is classified as potentially hazardous, with safety codes indicating that it may cause harm if swallowed or if it comes into contact with the skin or eyes .

Future Directions

“Boc-Glu(Pip)-OH” continues to be a valuable tool in the field of peptide synthesis, particularly in the creation of unique peptides for research and pharmaceutical applications . Its use in the synthesis of peptide-based inhibitors suggests potential future applications in the development of new therapeutics .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-piperidin-1-ylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5/c1-15(2,3)22-14(21)16-11(13(19)20)7-8-12(18)17-9-5-4-6-10-17/h11H,4-10H2,1-3H3,(H,16,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMYMQGGFFEBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Glu(Pip)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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